molecular formula C17H33NO6 B8104219 NH-bis(C1-PEG1-Boc)

NH-bis(C1-PEG1-Boc)

Cat. No.: B8104219
M. Wt: 347.4 g/mol
InChI Key: CILKOSHNGXUCTA-UHFFFAOYSA-N
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Description

NH-bis(C1-PEG1-Boc): is a polyethylene glycol-based PROTAC linker. It is an alkyl/ether-based compound used in the synthesis of PROTACs (Proteolysis Targeting Chimeras). PROTACs are a novel class of therapeutic agents that leverage the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of NH-bis(C1-PEG1-Boc) involves the reaction of tert-butyl 3- [2-amino-3- [3- [ (2-methylpropan-2-yl)oxy]-3-oxopropoxy]propoxy]propanoate with polyethylene glycol derivatives. The reaction typically occurs under mild conditions with the use of appropriate solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction .

Industrial Production Methods: Industrial production of NH-bis(C1-PEG1-Boc) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified using techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions: NH-bis(C1-PEG1-Boc) primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkylated derivatives, while oxidation and reduction reactions can produce corresponding oxidized or reduced forms of the compound .

Scientific Research Applications

NH-bis(C1-PEG1-Boc) has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry :

    Chemistry: Used as a linker in the synthesis of PROTACs, facilitating the degradation of target proteins.

    Biology: Employed in studies involving protein degradation and cellular processes.

    Medicine: Potential therapeutic applications in targeted protein degradation for the treatment of various diseases.

    Industry: Utilized in the development of novel therapeutic agents and drug discovery

Mechanism of Action

NH-bis(C1-PEG1-Boc) functions as a linker in PROTACs, which consist of two ligands connected by a linker. One ligand binds to an E3 ubiquitin ligase, while the other targets the protein of interest. The PROTAC molecule brings the target protein and the E3 ligase into close proximity, facilitating the ubiquitination and subsequent degradation of the target protein by the proteasome .

Comparison with Similar Compounds

  • NH-bis(C2-PEG2-Boc)
  • NH-bis(C3-PEG3-Boc)
  • NH-bis(C4-PEG4-Boc)

Comparison: NH-bis(C1-PEG1-Boc) is unique due to its specific polyethylene glycol chain length and functional groups, which provide distinct properties and reactivity compared to other similar compounds. The choice of linker length and composition can significantly impact the efficiency and selectivity of PROTACs in targeting and degrading specific proteins .

Properties

IUPAC Name

tert-butyl 3-[2-amino-3-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]propoxy]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H33NO6/c1-16(2,3)23-14(19)7-9-21-11-13(18)12-22-10-8-15(20)24-17(4,5)6/h13H,7-12,18H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CILKOSHNGXUCTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCC(COCCC(=O)OC(C)(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H33NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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